2,2-difluoro-2-(3-oxocyclohexyl)aceticacid
Description
2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexanone ring substituted at the 3-position and a difluoroacetic acid moiety. This compound is structurally distinct due to the combination of a cyclic ketone and dual fluorine atoms on the acetic acid backbone, which may enhance metabolic stability and binding specificity in biochemical applications .
Properties
IUPAC Name |
2,2-difluoro-2-(3-oxocyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h5H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYUDCBMEGIOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid involves several steps. One common method includes the reaction of cyclohexanone with difluoroacetic acid under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The cyclohexyl ring and ketone group also play a role in the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Aryl vs.
- Molecular Weight and Solubility : Higher molecular weights in trifluoromethoxy derivatives (256.13 g/mol) suggest lower aqueous solubility, whereas the 3-oxocyclohexyl analog’s ketone may improve polarity .
Structural-Activity Relationships (SAR)
- Fluorine Positioning: Difluoro substitution at the α-carbon (as in all compared compounds) increases acid strength (pKa ~1.5–2.5) compared to non-fluorinated analogs, enhancing bioavailability .
- Cyclohexanone vs. Aromatic Rings: The 3-oxocyclohexyl group may improve membrane permeability in drug candidates compared to rigid aromatic systems .
Biological Activity
2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclohexyl ring with a keto group and two fluorine atoms attached to the acetic acid moiety. This unique structure may influence its interactions with biological targets, enhancing its pharmacological properties.
The biological activity of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid is believed to stem from its ability to modulate specific biochemical pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic processes such as glycolysis and fatty acid metabolism. The presence of fluorine atoms often enhances lipophilicity, which can improve cellular uptake and bioavailability.
Anticancer Properties
Research indicates that fluorinated compounds, including 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in aggressive cancers such as glioblastoma multiforme (GBM). The mechanism involves interference with glycolytic pathways, similar to other halogenated glucose analogs .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| GBM | 15 | Significant inhibition |
| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |
| HeLa (Cervical Cancer) | 25 | Mild inhibition |
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for antimicrobial activity. Studies have revealed that it displays inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on GBM : A study conducted on the efficacy of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid in GBM cells demonstrated a dose-dependent reduction in cell viability. The compound was found to inhibit hexokinase activity, a key enzyme in the glycolytic pathway, leading to reduced energy production in cancer cells .
- Antimicrobial Assays : Another study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed that at concentrations above 50 µM, there was a notable reduction in bacterial growth, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid is still under investigation. However, preliminary data suggest favorable absorption characteristics due to its fluorinated structure. The compound's lipophilicity may enhance its distribution in tissues while potentially prolonging its half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
